molecular formula C15H14N2O B8727996 2-(4-methoxy-2-methylphenyl)-2H-indazole

2-(4-methoxy-2-methylphenyl)-2H-indazole

Cat. No.: B8727996
M. Wt: 238.28 g/mol
InChI Key: NKPTWPXXEKNRAV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)-2H-indazole is a chemical compound based on the 2H-indazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indazole core is recognized for its diverse biological activities and is present in compounds with documented pharmacological properties . While specific data on this exact analogue is limited in the public domain, structurally related 2-phenyl-2H-indazole derivatives have demonstrated potent biological activities in scientific studies. These analogues have shown promising results as antiprotozoal agents, exhibiting significant activity against pathogens such as Giardia intestinalis , Entamoeba histolytica , and Trichomonas vaginalis . Furthermore, select 2,3-diphenyl-2H-indazole derivatives have displayed inhibitory activity against the human cyclooxygenase-2 (COX-2) enzyme, indicating potential for anti-inflammatory research . The presence of methoxy and methyl substituents on the pendant phenyl ring is a feature of interest, as electron-withdrawing and electron-donating groups at various positions on the 2-phenyl ring are known to modulate the biological potency of indazole derivatives . This compound serves as a valuable building block for researchers exploring structure-activity relationships (SAR) and developing novel therapeutic agents targeting infectious diseases and inflammatory pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-methoxy-2-methylphenyl)indazole

InChI

InChI=1S/C15H14N2O/c1-11-9-13(18-2)7-8-15(11)17-10-12-5-3-4-6-14(12)16-17/h3-10H,1-2H3

InChI Key

NKPTWPXXEKNRAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C=C3C=CC=CC3=N2

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Indazole derivatives, including 2-(4-methoxy-2-methylphenyl)-2H-indazole, have shown promising anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines, suggesting their potential as anticancer agents. For instance, studies have demonstrated that certain indazole derivatives effectively inhibit kinases involved in tumor growth, which are critical in cancer progression .

Table 1: Anticancer Activity of Indazole Derivatives

Compound NameTarget Cancer TypeIC50 Value (nM)Reference
CFI-400945Colon Cancer<10
Compound 82aMultiple Myeloma1400
Compound 119Melanoma20

Antimicrobial and Antiprotozoal Properties

Recent studies have highlighted the antiprotozoal activity of indazole derivatives against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced activity against these protozoa, indicating a structure-activity relationship (SAR) that can guide future drug design .

Table 2: Antiprotozoal Activity of Indazole Derivatives

Compound NameTarget ProtozoanIC50 Value (µM)Reference
Compound 1Entamoeba histolytica<0.740
Compound 4Giardia intestinalisNot specified
Compound 11Trichomonas vaginalisNot specified

Molecular Interactions

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics. Molecular docking studies suggest that this compound binds effectively to various enzymes and receptors, influencing pathways related to inflammation and tumor growth.

Structure-Activity Relationships (SAR)

The SAR analysis of indazole derivatives reveals that specific substituents significantly affect biological activity. For example, modifications at the 4-position and 6-position of the indazole scaffold have been shown to enhance potency against specific targets like IDO1, a key enzyme in cancer metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Compounds and Their Pharmacological Profiles
Compound Substituents Activity Reference
2-(4-Methoxy-2-methylphenyl)-2H-indazole 4-OCH₃, 2-CH₃ on phenyl Under investigation -
2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole 4-Cl, 4-CH₃ on phenyl Anti-angiogenic (IC₅₀: 1.2 µM)
2-(4-Methoxybenzyl)-3-(4-methylphenyl)-2H-indazole 4-OCH₃, 4-CH₃ on phenyl Anti-angiogenic (IC₅₀: 0.8 µM)
WAY-252623 2-Cl, 4-F, 7-CF₃ on indazole LXR agonist, lipid modulation
2-(4-Trifluoromethoxyphenyl)-2H-indazole 4-OCF₃ on phenyl Antimicrobial (MIC: 4 µg/mL)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF₃) substituents enhance anti-angiogenic and lipid-modulating activities by increasing electrophilicity and binding affinity .
  • Methoxy vs. Trifluoromethoxy : The methoxy group (OCH₃) in 2-(4-methoxybenzyl)-3-(4-methylphenyl)-2H-indazole improves anti-angiogenic potency compared to its chloro analog, likely due to optimized hydrogen bonding . In contrast, the trifluoromethoxy group (OCF₃) in 2-(4-trifluoromethoxyphenyl)-2H-indazole enhances antimicrobial activity via increased lipophilicity .

Key Insights :

  • Oxidative Cross-Coupling : The target compound can be synthesized via tert-butyl peroxybromide (TBPB)-mediated oxidative coupling, a method scalable for introducing diverse benzyl groups .
  • Regioselectivity Challenges : Synthesis of 2H-indazoles often requires precise control to avoid formation of 1H-indazole isomers. For example, Ir(ppy)₃ catalysis ensures regioselective alkylation at the N2 position .

Structural and Conformational Comparisons

Table 3: Crystallographic Data for Selected Compounds
Compound Space Group Torsion Angles (°) Planarity Reference
2-(4-Methoxyphenyl)-2H-indazole Monoclinic C6–C7–C8–C9 = −86.2 Non-coplanar
2-(4-Chlorophenyl)-2H-indazole Orthorhombic C6–C7–C8–C9 = −78.4 Slightly planar
2-(Naphthalen-1-yl)-2H-indazole Triclinic C6–C7–C8–C9 = −92.1 Highly non-coplanar

Implications :

  • Non-coplanar structures (e.g., 2-(4-methoxyphenyl)-2H-indazole) exhibit enhanced conformational flexibility, enabling interactions with hydrophobic pockets in enzymes like LXR or VEGF receptors .
  • Planar analogs may favor π-π stacking but lack the steric adaptability required for high-affinity binding .

Critical Gaps :

  • Limited data on the target compound’s specific biological activities.
  • Need for comparative molecular dynamics simulations to validate conformational advantages.

Q & A

Q. What are the common synthetic routes for 2-(4-methoxy-2-methylphenyl)-2H-indazole, and how can their efficiency be evaluated?

Methodological Answer: The synthesis of 2-substituted indazoles often involves nitrobenzylamine precursors. For example, a related compound, 2-(4-methylphenyl)-2H-indazole, was synthesized via reductive cyclization using tin(II) chloride dihydrate in ethanol at 313 K, yielding 40% . Alternative routes include oxidative cross-dehydrogenative coupling (CDC) with tert-butyl peroxybenzoate (TBPB) under nitrogen, achieving moderate yields (~79%) for analogous structures . Efficiency is evaluated by reaction time, yield, and purity (validated by NMR, HRMS). Optimization may involve varying catalysts (e.g., Ag(I)/Na₂S₂O₈ for radical alkylation) or solvent systems .

Q. How is the structural conformation of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For 2-(4-methylphenyl)-2H-indazole, single-crystal XRD revealed a planar indazole ring (mean C–C bond length: 0.003 Å) with a dihedral angle of 46.26° between the indazole and aryl substituent . NMR (¹H and ¹³C) complements this by confirming substituent positions: for example, methoxy and methyl groups show distinct δ values at ~3.8 ppm (OCH₃) and ~2.4 ppm (CH₃) in DMSO-d₆ .

Q. What pharmacological activities are associated with 2H-indazole derivatives?

Methodological Answer: 2H-Indazole derivatives exhibit diverse bioactivities, including PARP inhibition (e.g., niraparib, a structurally related anticancer drug) , anti-inflammatory, and antitumor properties. These activities are typically evaluated via in vitro assays (e.g., enzyme inhibition, cell viability) and in vivo models. For example, indazole derivatives with NO-release moieties show vasorelaxant activity .

Advanced Research Questions

Q. How can C–H functionalization enhance the diversity of this compound derivatives?

Methodological Answer: Late-stage C–H functionalization enables regioselective modifications. Transition-metal catalysis (e.g., Pd or Rh) or radical pathways (e.g., Ag(I)/Na₂S₂O₈) can introduce alkyl, acyl, or aryl groups at the C3 position . For example, Hantzsch esters act as radical reservoirs for direct alkylation under mild conditions (yields up to 85%) . Ortho C2′–H functionalization is achievable via directing-group strategies, expanding structural complexity .

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for 2H-indazoles?

Methodological Answer: Discrepancies between XRD and NMR data (e.g., dihedral angles vs. coupling constants) are addressed by:

  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and NMR chemical shifts .
  • Dynamic NMR : Detects conformational flexibility (e.g., hindered rotation of substituents) .
  • Twinned data refinement : For XRD, SHELXL software resolves ambiguities in high-symmetry space groups .

Q. How can reaction yields for 2H-indazole synthesis be improved while minimizing byproducts?

Methodological Answer: Key strategies include:

  • Catalyst screening : Tin(II) chloride gives moderate yields (40%), while TBPB or Ag(I) systems improve efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, PhCl) enhance reaction homogeneity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for cyclization steps .
  • Purification protocols : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) isolates pure products .

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